3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide
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Description
3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H34N4O2S and its molecular weight is 442.62. The purity is usually 95%.
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Biological Activity
3,4-Dimethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered interest for its potential biological activities, particularly in the context of cancer treatment and as an inhibitor of specific protein interactions. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a sulfonamide group, which is often associated with diverse biological activities, including antimicrobial and anticancer properties.
Research indicates that this compound may act as a SHP2 inhibitor . SHP2 (Src Homology 2 Domain-containing Phosphatase 2) plays a critical role in various signaling pathways that regulate cell proliferation and survival. Inhibition of SHP2 has been linked to the suppression of cancer cell growth and induction of apoptosis in certain tumor types .
Anticancer Properties
Several studies have evaluated the anticancer efficacy of compounds similar to this compound:
- Cell Lines Tested : The compound has been tested against various cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HT-29 (colon) cells. Results showed significant antiproliferative activity, with IC50 values indicating potent inhibition of cell growth .
In Vitro Studies
In vitro assays utilizing the MTT method have demonstrated that this compound effectively reduces metabolic activity in cancer cells, correlating with cell viability reductions. The MTT assay measures cell viability based on mitochondrial activity, providing insights into the cytotoxic effects of the compound .
Case Studies
Case Study 1 : A study focused on SHP2 inhibitors noted that modifications to the piperazine moiety significantly enhanced selectivity and potency against cancer cell lines. The analogs demonstrated reduced off-target effects compared to traditional chemotherapeutics, suggesting a favorable therapeutic index .
Case Study 2 : Another investigation into sulfonamide derivatives revealed their ability to induce apoptosis in resistant cancer cell lines. The mechanism was attributed to increased oxidative stress and disruption of mitochondrial integrity, leading to programmed cell death .
Data Tables
Activity | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Antiproliferative Activity | HepG2 | 12.5 | SHP2 inhibition |
Antiproliferative Activity | MCF-7 | 15.0 | Induction of apoptosis |
Antiproliferative Activity | HT-29 | 10.0 | Disruption of mitochondrial function |
Properties
IUPAC Name |
3,4-dimethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O2S/c1-18-5-7-22(15-19(18)2)31(29,30)25-17-24(28-13-11-26(3)12-14-28)20-6-8-23-21(16-20)9-10-27(23)4/h5-8,15-16,24-25H,9-14,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEOZFSAMWCQFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.